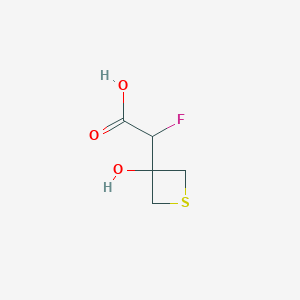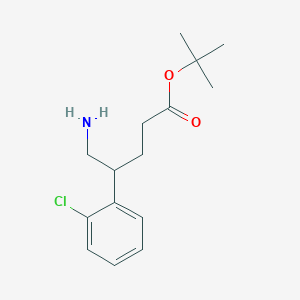
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorophenyl group can produce phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl (5-amino-2-chlorophenyl)carbamate
Uniqueness
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
tert-butyl 5-amino-4-(2-chlorophenyl)pentanoate |
InChI |
InChI=1S/C15H22ClNO2/c1-15(2,3)19-14(18)9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10,17H2,1-3H3 |
InChI-Schlüssel |
UWLSDQIVAXBNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(CN)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



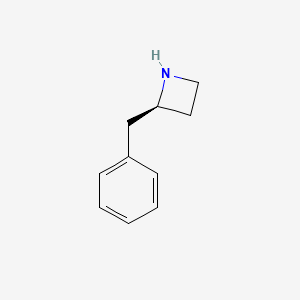
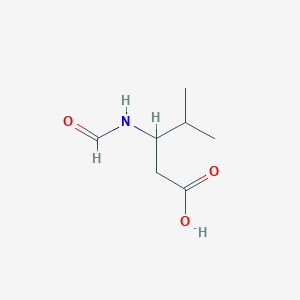

![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
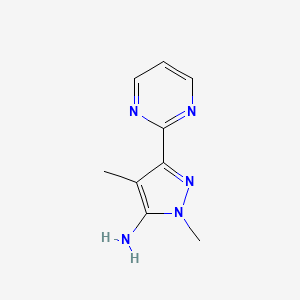


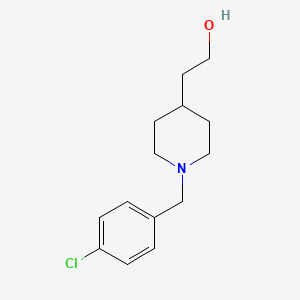
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
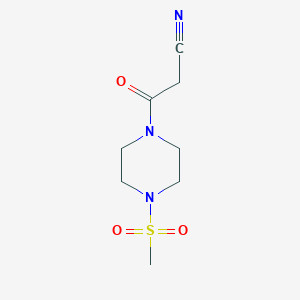
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
